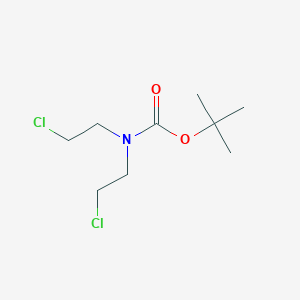
2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound “2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile” is of interest in the field of organic chemistry due to its unique structure and properties. It incorporates both a pyrrole moiety and a nitrile group, which may influence its reactivity and potential applications in synthesizing heterocyclic compounds.
Synthesis Analysis
The synthesis of related compounds often involves annulation reactions or phase-transfer conditions. For example, the noncatalytic annulation of 4-hydroxy-4-methylpent-2-ynenitrile with 3,3-dimethyl-2-phenyl-3H-pyrrole under mild conditions leads to the formation of complex pyrrolo[2,1-b]oxazol derivatives with high stereoselectivity (Oparina et al., 2018). Similarly, the cyclization of dimethylamino acetonitriles under phase-transfer conditions can yield chromene derivatives, indicating the versatility of dimethylamino acetonitriles in synthesis (Zdrojewski et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to “2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile” has been elucidated through various analytical techniques. For instance, the crystal structure of a similar dimethylamino pyridone derivative reveals insights into the spatial arrangement and potential reactive sites of these molecules (Bieri et al., 1982).
Chemical Reactions and Properties
The electrochemical oxidation of pyrroles in acetonitrile, including derivatives similar to the target molecule, has been extensively studied. These reactions can lead to oligomerization and polymerization, showcasing the reactivity of the pyrrole moiety in electrochemical environments (Hansen et al., 2005).
Physical Properties Analysis
While specific data on “2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile” was not directly found, related studies suggest that the physical properties of pyrrole derivatives can vary widely depending on their molecular structure. The solubility, melting points, and boiling points can be influenced by the presence of substituents such as the dimethylamino and nitrile groups.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of “2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile”. For example, the basicity of dimethylamino groups in acetonitrile has been characterized, providing a basis for predicting the behavior of similar compounds in solution (Kaljurand et al., 2000).
Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, which may include compounds with similar structural motifs to "2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile", have shown significant promise in measuring amyloid deposition in vivo within the brains of Alzheimer's disease patients. Notably, radioligands such as [18F]FDDNP and 11C-PIB have been instrumental in detecting amyloid in patients with mild cognitive impairment and Alzheimer's disease, offering insights into the disease's progression and facilitating the early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).
Electrochemical Sensors for Paraquat Detection
Electrochemical sensors, possibly utilizing electroactive compounds similar to the subject chemical, have been developed for the detection of paraquat, a highly toxic herbicide. Such sensors employ various modifications to enhance selectivity and sensitivity, including the use of metallic nanoparticles and biomolecules, demonstrating the potential of advanced electrochemical methods in environmental monitoring and food safety (Laghrib et al., 2020).
Supramolecular Capsules from Calixpyrrole Scaffolds
Compounds with structural features resembling "2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile" might find applications in the design of supramolecular capsules. Calixpyrrole and its derivatives have been utilized to construct molecular capsules with potential uses in host-guest chemistry, demonstrating the versatility of nitrogen-containing heterocycles in supramolecular assembly (Ballester, 2011).
Solvent Applications in Membrane Preparation
In the quest for non-toxic solvents for membrane preparation, compounds with functionalities similar to the chemical may offer safer alternatives to traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The review highlights the importance of solvent properties in membrane fabrication and the ongoing efforts to replace toxic solvents with greener alternatives, indicating the potential application of such compounds in creating more sustainable membrane technologies (Figoli et al., 2014).
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIARZKPVHKKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377526 |
Source


|
| Record name | (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
CAS RN |
117068-07-2 |
Source


|
| Record name | (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














